N-(3-氨基苯基)-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

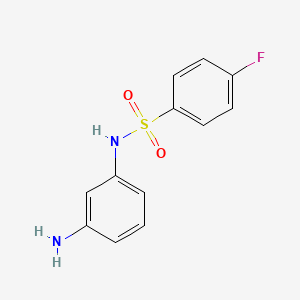

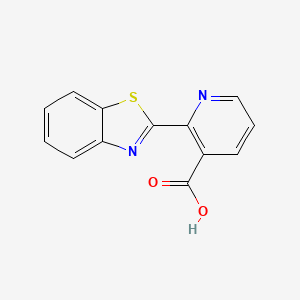

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential as therapeutic agents. The introduction of a fluorine atom and the amino group into the benzenesulfonamide structure can significantly affect the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide and related compounds involves multiple steps, including the activation of the benzenesulfonamide moiety and the subsequent introduction of the amino and fluorine groups. For example, compounds similar to the targeted molecule have been synthesized by reacting aminobenzenesulfonamides with various reagents to introduce additional functional groups, showcasing the flexibility and adaptability of this chemical framework in synthetic chemistry (Lu et al., 2015).

科学研究应用

合成和生化评价

- N-(3-氨基苯基)-4-氟苯磺酰胺衍生物已被探索为高亲和力的酶抑制剂,如色氨酸3-羟化酶。这类化合物表现出强效的抑制作用,并用于研究神经损伤后色氨酸途径的病理生理作用(Röver et al., 1997)。

光谱表征和抗菌活性

- N-(3-氨基苯基)-4-氟苯磺酰胺衍生物已被表征为抗菌活性,并使用傅立叶变换红外光谱、1H和13C核磁共振等光谱技术进行研究。这些化合物表现出显著的抗菌性能(Demircioğlu et al., 2018)。

磷脂酶A2抑制

- 某些苯磺酰胺衍生物显示出作为膜结合磷脂酶A2抑制剂的潜力。这些化合物已被评估其在动物模型中减小心肌梗死面积的有效性(Oinuma et al., 1991)。

癌症治疗的光敏剂

- 苯磺酰胺衍生物已被开发用于光动力疗法。它们表现出良好的荧光特性和高单线态氧量子产率,使其适用于作为癌症治疗的II型光敏剂(Pişkin et al., 2020)。

GPR119激动剂

- 新型苯磺酰胺GPR119激动剂已被合成和优化,显示出作为代谢性疾病研究工具化合物的潜力(Yu et al., 2014)。

作用机制

Target of Action

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been found to interact with Gamma-aminobutyric acid receptors (GAR) and Aminopeptidase N (APN/CD13) which play crucial roles in various biological processes .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activity .

Biochemical Pathways

For instance, some compounds have been found to inhibit the action of tyrosinase on l-dopa, affecting the melanin biosynthesis pathway . Others have been found to interact with the photosystem II (PSII) reaction centre, affecting the photosynthetic electron transport chain .

Result of Action

Based on the known targets and modes of action of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-tumor, anti-viral, and anti-microbial activities .

Action Environment

The action, efficacy, and stability of N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within the body. For instance, the presence of certain ions or molecules can influence the binding affinity of the compound to its targets .

属性

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide | |

CAS RN |

436089-66-6 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)